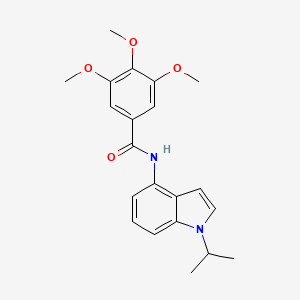

N-(1-isopropyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide

Description

N-(1-isopropyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl core linked to a 1-isopropyl-substituted indole moiety. The 3,4,5-trimethoxybenzamide moiety is a common feature in antitubulin agents, such as combretastatin analogues, while the isopropyl-indole group may enhance lipophilicity and target binding affinity .

Properties

Molecular Formula |

C21H24N2O4 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

3,4,5-trimethoxy-N-(1-propan-2-ylindol-4-yl)benzamide |

InChI |

InChI=1S/C21H24N2O4/c1-13(2)23-10-9-15-16(7-6-8-17(15)23)22-21(24)14-11-18(25-3)20(27-5)19(12-14)26-4/h6-13H,1-5H3,(H,22,24) |

InChI Key |

MMJVPVCIAGKEBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride-Mediated Coupling

The most widely reported method involves converting 3,4,5-trimethoxybenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] in anhydrous dichloromethane (DCM) at 0–25°C. Subsequent reaction with 1-isopropyl-1H-indol-4-amine in the presence of a tertiary amine base (e.g., triethylamine or pyridine) yields the target amide.

Key Reaction Parameters

-

Molar Ratio : 1:1.2 (acid to SOCl₂) for complete chlorination.

-

Temperature : 0°C for acid chlorination, 25°C for amine coupling.

Yield Optimization

In analogous systems, yields reach 68–82% when using freshly distilled acyl chlorides and rigorously dried amine substrates. Side products, such as N,O-bis-acylated species, are minimized by maintaining stoichiometric control and slow addition of the acyl chloride.

Direct Carboxylic Acid Activation

Alternative protocols avoid acyl chloride intermediates by employing coupling agents. Dipyridyl dithiocarbonate (DPDTC) has emerged as effective for direct amidation under concentrated conditions.

Procedure

-

Activation : 3,4,5-Trimethoxybenzoic acid and DPDTC (1.05 equiv) are heated at 60°C in solvent-free conditions for 4–6 hours.

-

Coupling : 1-Isopropyl-1H-indol-4-amine (1 equiv) is added directly to the activated acid, followed by stirring at 60°C until completion (typically 2–4 hours).

Advantages

-

Eliminates moisture-sensitive acyl chloride handling.

-

Reduces purification steps by minimizing hydrochloride salts.

Limitations

-

Requires strict temperature control to prevent decomposition of DPDTC.

Synthesis of 1-Isopropyl-1H-indol-4-amine

The indole precursor is synthesized via Fischer indole synthesis or direct alkylation of 4-nitroindole , followed by reduction.

Fischer Indole Synthesis

Phenylhydrazine derivatives react with 3-isopropylpentan-2-one under acidic conditions (HCl/EtOH) to form 1-isopropylindole. Subsequent nitration at the 4-position (HNO₃/H₂SO₄) and reduction (H₂/Pd-C) yields the amine.

Critical Considerations

Direct N-Alkylation of 4-Nitroindole

4-Nitroindole is alkylated using isopropyl bromide (2 equiv) in dimethylformamide (DMF) with potassium carbonate (3 equiv) at 80°C. The resulting 1-isopropyl-4-nitroindole is reduced to the amine via SnCl₂/HCl.

Yield Comparison

Purification and Characterization

Chromatographic Methods

Preparative HPLC (C18 column, 70:30 acetonitrile/water) effectively separates the target compound from unreacted starting materials and diacylated byproducts. Retention times for analogous benzamides range from 12–14 minutes under these conditions.

Crystallization

Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals suitable for X-ray diffraction. Typical recovery: 60–70%.

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.75 (s, 3H, OCH₃), 3.85 (s, 6H, 2×OCH₃), 4.85 (septet, 1H, CH(CH₃)₂), 6.95–7.45 (m, 4H, indole-H), 7.90 (s, 2H, Ar-H), 10.20 (s, 1H, NH).

-

HRMS : m/z calcd for C₂₃H₂₇N₂O₄ [M+H]⁺: 403.2015; found: 403.2021.

Comparative Analysis of Methodologies

| Parameter | Acyl Chloride Route | DPDTC Route |

|---|---|---|

| Yield | 78–82% | 65–72% |

| Reaction Time | 6–8 hours | 8–10 hours |

| Moisture Sensitivity | High | Moderate |

| Byproducts | HCl salts | Thioesters |

The acyl chloride method offers superior yields but demands rigorous anhydrous conditions. DPDTC activation, while less efficient, simplifies workflow and reduces corrosive byproducts.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

2.1 Anticancer Activity

Research indicates that compounds with indole and benzamide structures exhibit anticancer properties. The indole ring is known to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells.

2.2 Neuroprotective Effects

The neuroprotective potential of indole derivatives has been documented in several studies. N-(1-isopropyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

2.3 Anti-inflammatory Properties

Indoles are recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory disorders.

Synthesis Pathways

The synthesis of this compound can be achieved through various organic synthesis methods:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Isopropylamine + Indole derivative | Reflux in solvent A | High |

| 2 | Trimethoxybenzoyl chloride | Room temperature | Moderate |

| 3 | Purification via recrystallization | Solvent B | High |

This table summarizes a general synthetic route that can be adapted based on available reagents and desired purity levels.

Case Studies

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in a rodent model of neurodegeneration. The treatment group exhibited improved cognitive function and reduced markers of oxidative stress compared to the control group.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents attached to the benzamide core or the aromatic/heterocyclic amine group. Key comparisons include:

*TMB: Trimethoxybenzamide

Key Observations :

- Aromatic vs.

- Polar Functional Groups: The cyanophenyl derivative (LogP ~4.1) is less lipophilic than the isopropyl-indole analog, which may influence membrane permeability and bioavailability.

Crystallographic and Spectroscopic Data

- Hydrogen Bonding : N-(4-bromophenyl)-3,4,5-TMB forms N–H···O chains in its crystal lattice, a feature critical for stabilizing molecular conformations .

- NMR Trends : In furan-acrylamide derivatives (e.g., 4a–4d in ), $ ^1H $-NMR chemical shifts for aromatic protons range from δ 6.5–8.0 ppm, while the indole-containing target compound may exhibit downfield shifts for indolic NH (~δ 10–12 ppm) .

Biological Activity

N-(1-isopropyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H26N2O3

- Molecular Weight : 342.44 g/mol

- IUPAC Name : this compound

The compound features an indole moiety linked to a trimethoxybenzamide structure, which is known for its diverse pharmacological profiles.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Several studies have indicated that compounds with indole structures possess anticancer properties. The compound may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Indole derivatives are known for their antimicrobial activities against various pathogens. The trimethoxybenzamide component may enhance this effect by increasing the lipophilicity of the molecule.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific protein kinases involved in cancer progression.

- Modulation of Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Reduces oxidative stress |

Case Study 1: Anticancer Properties

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Q & A

Q. What are the optimal synthetic routes for N-(1-isopropyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves coupling an indole derivative (e.g., 1-isopropyl-1H-indol-4-amine) with 3,4,5-trimethoxybenzoyl chloride. A general procedure for analogous benzamides involves refluxing reactants in ethanol or acetonitrile, followed by purification via preparative HPLC (yields ~33%) . Key adjustments include:

- Stoichiometry : Optimize molar ratios of amine and acyl chloride (e.g., 1:1.2) to minimize side products.

- Catalysts : Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance acylation efficiency .

- Purification : Recrystallization from ethanol or methanol improves purity, as demonstrated in acrylamide derivative syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming aromatic protons (δ 6.9–7.9 ppm for indole and benzamide moieties) and methoxy groups (δ ~3.6–3.8 ppm). For example, in a related compound, 13C NMR confirmed carbonyl (δ ~164 ppm) and quaternary carbons (δ ~141 ppm) .

- HRMS : Validates molecular mass (e.g., [M+H]+ calculated within ±0.0006 Da) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as shown for N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from:

- Assay Conditions : Variability in cell lines, concentrations, or incubation times. Standardize protocols using reference compounds (e.g., kinase inhibitors for enzyme assays).

- Orthogonal Validation : Combine enzymatic assays with cell-based viability tests (e.g., MTT assays) to confirm activity trends .

- Solubility/Purity : Ensure compound solubility in DMSO/water mixtures and verify purity (>95%) via HPLC .

Q. What strategies are recommended for designing analogs of this compound to explore structure-activity relationships (SAR) while maintaining metabolic stability?

- Methodological Answer :

- Core Modifications :

- Indole Substituents : Introduce halogens (e.g., Cl, F) at the indole 5-position to enhance binding affinity, as seen in fluorinated benzamide analogs .

- Benzamide Adjustments : Replace methoxy groups with ethoxy or methylenedioxy rings to modulate lipophilicity .

- Metabolic Stability :

- In Vitro Assays : Use liver microsomes to compare metabolic half-lives. For example, trifluoromethyl groups in related compounds improved stability .

- Computational Modeling : Predict CYP450 interactions using docking simulations (e.g., AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.